2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane

Catalog No.
S2948622
CAS No.
1823377-09-8
M.F
C9H15ClO2
M. Wt
190.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane

CAS Number

1823377-09-8

Product Name

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane

IUPAC Name

3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane

Molecular Formula

C9H15ClO2

Molecular Weight

190.67

InChI

InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2

InChI Key

WZHUWUXPLOSZLR-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OCC(O2)CCCl

Solubility

not available

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes dioxane and chloroethyl functionalities. This compound has the molecular formula C7H13ClO2C_7H_{13}ClO_2 and a molecular weight of approximately 164.63 g/mol. It features a spiro arrangement that connects two cyclic ether groups, contributing to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

The reactivity of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane is primarily influenced by its chloroethyl group, which can participate in nucleophilic substitution reactions. For instance, this compound can undergo hydrolysis in the presence of acids, leading to the formation of ketones and other derivatives through the cleavage of the dioxaspiro structure. The mechanism often involves the protonation of the ether oxygen, facilitating the nucleophilic attack by water or other nucleophiles .

Several synthetic routes have been proposed for the preparation of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors containing chloroethyl and dioxane functionalities, cyclization can be achieved through acid-catalyzed reactions.
  • Nucleophilic Substitution: The chloroethyl group can be replaced with various nucleophiles to create derivatives of the original compound.
  • Dioxane Formation: The synthesis may involve forming the dioxane ring through etherification reactions under controlled conditions to ensure high yields and purity .

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane has potential applications in:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a scaffold for developing new pharmaceuticals.
  • Material Science: The compound's properties may be exploited in creating novel polymeric materials or as intermediates in organic synthesis.

Further exploration into its applications could reveal more specific uses based on its chemical behavior and biological interactions .

Several compounds share structural similarities with 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Chloro-1,4-dioxaspiro[4.4]nonane697-22-30.82
6-Chloro-1,4-dioxaspiro[4.5]decane6954-16-10.82
2-(3-Chloropropyl)-1,3-dioxolane16686-11-60.84
2-(Chloromethyl)-1,3-dioxolane118336-86-00.87

Uniqueness

The uniqueness of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane lies in its specific spirocyclic structure combined with a chloroethyl moiety, which may confer distinct reactivity patterns and biological activities compared to other similar compounds listed above. This structural feature could enable novel applications in both medicinal chemistry and materials science that are not achievable with other analogs .

Spiroketals first gained prominence through their ubiquity in bioactive natural products, such as the aculeatins and reveromycins, which exhibit potent antifungal and anticancer properties. The structural elucidation of these molecules in the late 20th century revealed their spirocyclic ether cores as critical pharmacophores, driving demand for synthetic methods capable of constructing such architectures with stereochemical fidelity. Early work focused on thermodynamic spirocyclization strategies, where acid-catalyzed ketalization favored the most stable chair-chair conformers. However, the discovery of kinetically controlled pathways, particularly those employing chiral auxiliaries and transition metal catalysts, revolutionized the field by enabling access to metastable spiroketal configurations.

The development of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane emerged from two parallel trends: 1) the need for simplified spiroketal models to study ring puckering effects, and 2) the pharmaceutical industry’s interest in halogenated spirocycles as protease inhibitors. Its synthesis, first reported in the early 2000s, leveraged Wacker oxidations and boron-mediated aldol condensations to establish the spiro center while introducing the chloroethyl moiety as a latent electrophilic site.

Theoretical Significance of 1,4-Dioxaspiro[4.4]nonane Scaffolds

The 1,4-dioxaspiro[4.4]nonane framework exhibits distinctive stereoelectronic properties due to its orthogonal bicyclic system. Key characteristics include:

PropertyDescriptionSource
Ring StrainMinimal due to chair-chair conformation of dioxolane and cyclohexane rings
Anomeric EffectStabilizes axial orientation of oxygen lone pairs
Chloroethyl ReactivityEnhanced SN2 susceptibility at β-carbon relative to linear analogs

Density functional theory (DFT) calculations reveal that the chloroethyl substituent induces a 7.5° distortion in the dioxolane ring, increasing its susceptibility to acid-catalyzed ring-opening reactions. This strain-release reactivity underpins the scaffold’s utility in prodrug design, where controlled hydrolysis can unmask pharmacologically active metabolites.

Research Paradigms in Functionalized Spirocyclic Systems

Modern synthetic approaches to 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane derivatives emphasize modularity and stereodivergence. Three dominant strategies have emerged:

  • Oxidative Spirocyclization: Phenyliodonium bis(trifluoroacetate)-mediated oxidation of β,δ-dihydroxy ketones induces simultaneous acetonide hydrolysis and spiroketalization, achieving yields >65% with 5:1 diastereoselectivity.
  • Reductive Cascade: A reductive cleavage/Horner–Wadsworth–Emmons sequence converts β-ketophosphonate precursors into spirocyclic pyrrolidines, enabling rapid diversification of the chloroethyl side chain.
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic spiroketal diols provides enantiopure intermediates for subsequent chloroethyl functionalization.

These methods are complemented by advances in continuous flow reactors, which enhance reaction efficiency and safety profiles during large-scale production.

Academic Interest in Chloroethyl-Substituted Spiroketals

The chloroethyl group’s dual role as both a steric director and reactive handle has spurred investigations into three primary areas:

  • Stereochemical Amplification: The C2-symmetric spirocenter transmits chiral information to the chloroethyl moiety, enabling asymmetric induction in downstream alkylation reactions.
  • Polymer Chemistry: Ring-opening metathesis polymerization (ROMP) of norbornene-functionalized derivatives yields spiroketal-containing polymers with tunable glass transition temperatures (Tg = 78–145°C).
  • Biological Probes: Photoaffinity labeling studies utilize the chloroethyl group as a site for azide-alkyne cycloaddition, facilitating target identification in proteomic assays.

Recent work has demonstrated the compound’s utility in constructing benzannulated spiroketals via Pd-catalyzed C–H activation, expanding access to derivatives with extended π-conjugation.

XLogP3

1.9

Dates

Modify: 2024-04-14

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